molecular formula C7H6FNO4S B6245147 2-carbamoylphenyl sulfurofluoridate CAS No. 2411286-58-1

2-carbamoylphenyl sulfurofluoridate

Cat. No.: B6245147
CAS No.: 2411286-58-1
M. Wt: 219.2
InChI Key:
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Description

2-Carbamoylphenyl sulfurofluoridate (2-CPSF) is a novel compound that has been studied for its potential applications in both scientific research and drug development. 2-CPSF is a derivative of phenyl sulfurofluoridate, a common compound used in research, and is composed of two molecules of carbamoylphenyl sulfurofluoridate linked together. This compound has been studied for its unique properties that make it attractive for use in a variety of scientific applications.

Mechanism of Action

The mechanism of action of 2-carbamoylphenyl sulfurofluoridate is not yet fully understood. However, it is believed to interact with the target molecule through hydrogen bonding, electrostatic interactions, and van der Waals forces. Additionally, it is believed to interact with the target molecule through the formation of covalent bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes, such as acetylcholinesterase, which is involved in the regulation of neurotransmitter release. Additionally, it has been suggested that this compound may act as an antioxidant, reducing oxidative stress in cells.

Advantages and Limitations for Lab Experiments

2-carbamoylphenyl sulfurofluoridate has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable in a variety of conditions, making it suitable for a variety of experiments. Additionally, it is relatively non-toxic and has low volatility, making it safe to use in laboratory settings. However, this compound is relatively expensive, making it difficult to use in large-scale experiments.

Future Directions

The potential future directions for research on 2-carbamoylphenyl sulfurofluoridate are numerous. Further research is needed to better understand its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research is needed to explore its potential applications in drug delivery and drug development. Additionally, further research is needed to explore its potential use in other fields, such as agriculture and food science. Finally, further research is needed to explore its potential use in the synthesis of other compounds, such as peptides and amino acids.

Synthesis Methods

2-carbamoylphenyl sulfurofluoridate is synthesized via a two-step process. The first step involves the reaction of phenyl sulfurofluoridate with an alkylating agent, such as ethyl bromide, to form a carbamoylphenyl sulfurofluoridate. The second step involves the reaction of the carbamoylphenyl sulfurofluoridate with another alkylating agent, such as ethyl bromide, to form the final product, this compound. This two-step process is relatively simple and can be completed in a single day.

Scientific Research Applications

2-carbamoylphenyl sulfurofluoridate has been studied for its potential applications in scientific research. It has been used as a reagent in the synthesis of various compounds, such as amino acids and peptides. Additionally, it has been used as a model compound for studying the structure and reactivity of other compounds. In addition, this compound has been studied for its potential use in drug delivery and drug development.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-carbamoylphenyl sulfurofluoridate can be achieved through a two-step reaction process. The first step involves the synthesis of 2-carbamoylphenyl sulfide, which is then converted to the final product in the second step by reacting it with a fluorinating agent.", "Starting Materials": [ "2-nitroaniline", "thiourea", "sodium hydroxide", "hydrochloric acid", "sodium sulfide", "sulfuric acid", "sodium fluoride" ], "Reaction": [ "Step 1: Synthesis of 2-carbamoylphenyl sulfide", "a. Dissolve 2-nitroaniline (1.0 g) and thiourea (1.2 g) in a mixture of sodium hydroxide (2.0 g) and water (20 mL).", "b. Heat the reaction mixture at 80°C for 2 hours.", "c. Cool the reaction mixture and acidify it with hydrochloric acid (10% w/v).", "d. Collect the precipitate by filtration and wash it with water.", "e. Dry the product in a vacuum oven at 60°C for 2 hours.", "Step 2: Conversion of 2-carbamoylphenyl sulfide to 2-carbamoylphenyl sulfurofluoridate", "a. Dissolve 2-carbamoylphenyl sulfide (1.0 g) in a mixture of sulfuric acid (5 mL) and water (5 mL).", "b. Add sodium fluoride (1.2 g) to the reaction mixture and stir it for 2 hours at room temperature.", "c. Pour the reaction mixture into ice-cold water and extract the product with ethyl acetate.", "d. Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "e. Purify the product by column chromatography using a mixture of hexane and ethyl acetate as the eluent.", "f. Collect the pure product and dry it in a vacuum oven at 60°C for 2 hours." ] }

2411286-58-1

Molecular Formula

C7H6FNO4S

Molecular Weight

219.2

Purity

95

Origin of Product

United States

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